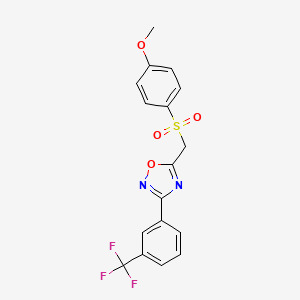

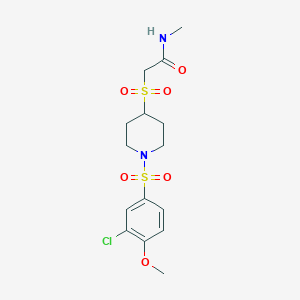

![molecular formula C21H17F3N4O4 B2497776 2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide CAS No. 866144-57-2](/img/structure/B2497776.png)

2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a nitrophenyl group, a trifluoromethoxyphenyl group, and a pyrrole group . Nitrophenyl groups are aromatic rings with a nitro group (-NO2) attached, and they are often used in the synthesis of dyes and drugs . Trifluoromethoxyphenyl groups contain a trifluoromethoxy group (-OCF3) attached to a phenyl group, and they are used in various chemical reactions . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The nitrophenyl and trifluoromethoxyphenyl groups would contribute to the aromaticity of the compound, while the pyrrole group would introduce a heterocyclic ring .Chemical Reactions Analysis

The nitrophenyl group in the compound can undergo reduction reactions to form aminophenol . The trifluoromethoxy group might participate in various organic reactions .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activity :The compound 2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide and its derivatives have been synthesized and investigated for various pharmacological activities. One study elaborates on the synthesis and pharmacological activity of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. Compounds in this category, especially those with specific substitutions on the aryl ring, exhibited significant antidepressant activity. Additionally, certain compounds demonstrated nootropic activity in the elevated plus maze test and passive avoidance test in mice, highlighting the potential of the 2-azetidinone skeleton as a central nervous system active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Synthesis and Antibacterial Activity :In another study, a series of 1,4-disubstituted pyrrolidinone derivatives with various moieties, including the hydrazone type, were prepared and their structures confirmed using spectroscopic methods. Importantly, these derivatives were tested for antibacterial activity, revealing that specific hydrazide derivatives exhibited the highest antibacterial activity, pointing to the compound's potential in antimicrobial applications (Žirgulevičiūtė, Vaickelionienė, Jonuškienė, Anusevičius, & Mickevičius, 2015).

Cytotoxicity and Cancer Cell Growth Inhibition :A related compound's cytotoxicity was tested against various cancer cell lines, including human melanoma, breast cancer, and pancreatic carcinoma. The study identified specific hydrazone derivatives as highly active in inhibiting cancer cell migration and growth in 3D cell cultures. This highlights the potential therapeutic applications of such compounds in treating cancer and as antimetastatic agents (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Anti-Oxidant Potential :The green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides was reported, where compounds were synthesized and then evaluated for their anti-oxidant potential. The findings suggest the significance of these compounds, particularly those with specific substituents, for pharmaceutical applications due to their notable antioxidant properties (Zaheer, Zia-ur-Rehman, Jamil, Arshad, Siddiqui, & Asiri, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-nitrophenyl)-N-[(E)-[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O4/c1-14(15-4-6-17(7-5-15)28(30)31)20(29)26-25-13-18-3-2-12-27(18)16-8-10-19(11-9-16)32-21(22,23)24/h2-14H,1H3,(H,26,29)/b25-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHWACOHMNRQHW-DHRITJCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=CN2C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2497694.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2497702.png)

![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)

![2-hydroxy-2-(oxan-4-yl)-2-phenyl-S-[1-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2497705.png)

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)